4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine

Palladium catalysis Sequential C–C bond formation Chemoselectivity

This pyrazolo[3,4-b]pyridine building block features a uniquely orthogonal halogen pair—C3 iodine and C4 chlorine—on a locked N1-methyl scaffold. The reactivity gradient between C(sp²)–I and C(sp²)–Cl enables exclusive sequential palladium-catalyzed functionalization: C3‑arylation proceeds under mild Suzuki–Miyaura conditions (>75% yield), while C4‑Cl remains intact for a second, higher‑temperature coupling. This dual‑handle design supports one‑pot library synthesis of kinase hinge‑binding motifs for oncology and inflammation target screening. The N1‑methyl group eliminates tautomeric side‑reactions and improves metabolic stability—critical for macrocyclic inhibitor design. Procure a batch‑consistent, high‑purity intermediate engineered for parallel medicinal chemistry and late‑stage SAR exploration.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49
CAS No. 2418731-79-8
Cat. No. B2740234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine
CAS2418731-79-8
Molecular FormulaC7H5ClIN3
Molecular Weight293.49
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)I)Cl
InChIInChI=1S/C7H5ClIN3/c1-12-7-5(6(9)11-12)4(8)2-3-10-7/h2-3H,1H3
InChIKeyQGKZXYVFLSHZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine (CAS 2418731-79-8) – A Dual-Halogenated Azaindole Scaffold for Selective Drug Discovery


4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is a small-molecule heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine (7-azaindazole) class . This scaffold is a privileged structure in kinase inhibitor design, with over 300 bioactive derivatives reported [1]. The compound features a unique orthogonally reactive halogen pair—iodine at C3 and chlorine at C4—on the pyrazole and pyridine rings, respectively, complemented by an N1-methyl group that locks the tautomeric form and enhances metabolic stability [2]. This precise substitution pattern enables sequential, chemoselective palladium-catalyzed cross-coupling reactions, making it a versatile late-stage diversification intermediate for parallel medicinal chemistry and structure–activity relationship (SAR) studies.

Why 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine Cannot Be Replaced by Other Halogenated Pyrazolopyridines


In the pyrazolopyridine family, generic halogen-for-halogen substitution leads to divergent synthetic outcomes. The reactivity gradient between C(sp²)–I and C(sp²)–Cl bonds is well-established, with oxidative addition rates differing by up to three orders of magnitude in favor of iodide [1]. In the target compound, the 3-iodo substituent on the electron-rich pyrazole ring is preferentially activated, allowing exclusive C3 functionalization while the 4-chloro substituent remains intact for subsequent orthogonal coupling [2]. Its 6-chloro regioisomer (CAS 1539296-59-7) places the chlorine atom at a distinct electronic environment on the pyridine ring, which can alter the regiochemical outcome in electrophilic substitution or directed metalation reactions . Similarly, the des-chloro analog 3-iodo-1-methylpyrazolo[3,4-b]pyridine (CAS 685522-76-3) lacks the second diversification handle, limiting the accessible chemical space to mono-substituted derivatives . The N1-methyl group is equally critical: the unprotected 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 949558-30-9) can undergo N–H deprotonation, leading to competing side reactions and complex mixtures under basic coupling conditions .

Quantitative Differentiation of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine Against Closest Analogs


Regioselective Pd-Catalyzed Cross-Coupling: Iodo vs. Chloro Reactivity Differential

The presence of a C3-iodo substituent provides a decisive kinetic advantage over the C4-chloro group in palladium-catalyzed cross-couplings, enabling exclusive mono-functionalization in the first step. In related 3-iodopyrazolo[3,4-b]pyridine systems, Suzuki–Miyaura coupling with phenylboronic acid proceeds at the C3 position in 75–85% yield while the chlorine atom remains untouched, confirmed by NMR and mass spectrometry [1]. For the 4-chloro group to participate, harsher conditions (elevated temperature, stronger base, or alternative ligand) are required, typically affording the bis-arylated product only in a second, distinct synthetic operation [1].

Palladium catalysis Sequential C–C bond formation Chemoselectivity

N1-Methylation Advantage: Blocking Tautomeric Equilibration and Improving Reaction Homogeneity

In the 1H-pyrazolo[3,4-b]pyridine series, the unprotected N1–H nitrogen can exist in two tautomeric forms (1H and 2H), leading to N–H deprotonation under basic cross-coupling conditions causing side reactions and lower yields [1]. The target compound, with a methyl group at N1, locks the system in a single tautomeric state, avoiding these complications. Comparative studies on related 1-methyl vs. 1H pyrazolo[3,4-b]pyridines have shown higher isolated yields (e.g., 82% vs. 65%) in Sonogashira coupling due to absence of N–H side reactions [1].

Tautomerism Reaction homogeneity N-alkylation

Molecular Descriptor Differentiation: Lipophilicity and Hydrogen Bonding Profile

The dual halogenation pattern significantly impacts key drug-likeness parameters. The target compound (MW 293.49) possesses a calculated LogP of approximately 2.8, compared to 1.9 for the des-iodo 4-chloro-1-methylpyrazolo[3,4-b]pyridine (CAS 1268520-92-8, MW 167.60) . For fragment-based drug discovery, the higher molecular weight and lipophilicity place the compound in the 'lead-like' space rather than 'fragment' space, making it suitable for later-stage optimization. The 6-chloro regioisomer (CAS 1539296-59-7) has identical MW and LogP, but the distinct electronic distribution on the pyridine ring alters the hydrogen bond acceptor capacity of N7, which can influence target binding .

Lipophilicity drug-likeness LogP molecular weight

Vendor-Guaranteed Purity and Stock Availability for Reproducible Research

The compound is available from Sigma-Aldrich (sourced from Enamine Ltd.) with a guaranteed purity of 95% . It is stocked in both Ukraine and US warehouses with a typical lead time of 1-5 business days . In contrast, the 6-chloro regioisomer (CAS 1539296-59-7) is listed by several vendors with varying purity (95-98%) but longer lead times (2-4 weeks) from common suppliers . For large-scale procurement, the target compound is available in 5 g quantities, suitable for multi-step library synthesis [1].

Chemical purity Quality control Commercial availability

Scaffold Validation: Pyrazolo[3,4-b]pyridine Core as a Privileged Kinase Hinge-Binder

The pyrazolo[3,4-b]pyridine core is a validated kinase inhibitory scaffold. Recent SAR studies have produced derivatives with low-nanomolar IC50 values against Mps1 kinase (IC50 = 2.596 nM) [1] and PIM-1 kinase in MCF-7 breast cancer cells [2]. Incorporation of a halogen at the 4-position is a common strategy to fill the hydrophobic back pocket of the kinase ATP-binding site, while a 3-position substituent interacts with the ribose pocket or solvent front [3]. The target compound, bearing both a 3-iodo and 4-chloro substituent, is a direct precursor to these bioactive motifs. In one patent describing substituted 1H-pyrazolo[3,4-b]pyridines as CHK1/CHK2 inhibitors, halogenation at both C3 and C4 was critical for achieving sub-micromolar enzymatic potency (IC50 < 100 nM) [4].

Kinase inhibitor Hinge binder Scaffold validation

Optimal Deployment Scenarios for 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine in Drug Discovery and Chemical Biology


Parallel Synthesis of 3,4-Diversified Kinase Inhibitor Libraries via Sequential Suzuki Coupling

The orthogonal reactivity of C3–I and C4–Cl enables a one-pot, two-step sequential Suzuki–Miyaura coupling strategy. The initial C3-arylation proceeds selectively under mild conditions (Pd(PPh3)4, K2CO3, 80 °C) with >75% yield, leaving the C4-Cl intact [1]. A second, higher-temperature coupling (Pd(dppf)Cl2, Cs2CO3, 100 °C) installs the C4-aryl group. This sequential diversification is directly supported by the synthetic methodology established by Lavecchia et al. for analogous 3-iodo-1-methylpyrazolo[3,4-b]pyridines [1]. The resulting library is enriched in kinase hinge-binding motifs, which are highly valued in oncology and inflammation target screening [2].

Synthesis of Macrocyclic Kinase Inhibitors via Ring-Closing Metathesis or Intramolecular Coupling

The C3-iodo substituent can be used to introduce an alkenyl or alkynyl linker via Heck or Sonogashira coupling, while the C4-chloro can be subsequently functionalized with an amine or ether nucleophile. The resulting linear intermediate, equipped with complementary reactive termini, can be cyclized to form macrocyclic kinase inhibitors—a class known for improved selectivity and pharmacokinetic profiles [1]. The high isolated yields reported for Sonogashira coupling of 3-iodopyrazolo[3,4-b]pyridines (up to 82%) [2] make this a robust synthetic route for macrocycle design.

Fragment-to-Lead Optimization via Late-Stage Halogen Exchange

The 4-chloro substituent serves as a versatile handle for late-stage diversification. It can be directly converted to various functional groups (amines, ethers, thioethers) via nucleophilic aromatic substitution (SNAr), or participate in Buchwald–Hartwig amination to introduce structurally complex amine fragments [3]. This contrasts with the 6-chloro regioisomer, where the pyridine N7 atom is electronically deactivated, making SNAr less facile. The chlorine atom's position on the pyridine ring (C4) of the target compound is adjacent to the electron-donating pyrazole nitrogen, enhancing its reactivity toward nucleophiles compared to the 6-position [3].

Chemical Probe Synthesis for Target Engagement Studies

The iodine atom at C3 can be exploited for rapid radiolabeling (e.g., ¹²⁵I or ¹²³I) or as a photoaffinity labeling handle after conversion to an aryl azide or diazirine group. Combined with the C4-chloro for affinity optimization, this dual-handle system enables the design of chemical probes for cellular target engagement and pull-down experiments. The scaffold's established kinase binding mode [4] ensures that modifications at C3 and C4 can be tuned to maintain or enhance target affinity, a critical requirement for probe development.

Quote Request

Request a Quote for 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.